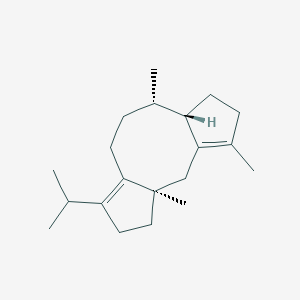

Fusicocca-2,10(14)-diene

Descripción

Propiedades

Fórmula molecular |

C20H32 |

|---|---|

Peso molecular |

272.5 g/mol |

Nombre IUPAC |

(3R,10S,11S)-3,10,14-trimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1(14),6-diene |

InChI |

InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13-14,17H,6-12H2,1-5H3/t14-,17-,20+/m0/s1 |

Clave InChI |

PZSFDLBSQBBRAM-GZRFBZBPSA-N |

SMILES isomérico |

C[C@H]1CCC2=C(CC[C@@]2(CC3=C(CC[C@@H]13)C)C)C(C)C |

SMILES canónico |

CC1CCC2=C(CCC2(CC3=C(CCC13)C)C)C(C)C |

Sinónimos |

fusicoccadiene |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Fusicocca-2,10(14)-diene is primarily known as a precursor to fusicoccin, a potent phytotoxin produced by the fungus Phomopsis amygdali. Fusicoccin has been shown to activate the plasma membrane H-ATPase in plant cells, leading to various physiological effects such as stomatal opening, increased nutrient uptake, and enhanced cell growth . The compound's ability to stimulate plant processes is attributed to its interaction with 14-3-3 proteins, which are regulatory molecules involved in numerous cellular functions across eukaryotic organisms .

Table 1: Biological Effects of Fusicoccin Derived from this compound

| Effect | Mechanism of Action |

|---|---|

| Stomatal Opening | Activation of H-ATPase leading to ion transport |

| Nutrient Uptake | Enhanced membrane potential facilitating nutrient influx |

| Cell Growth Stimulation | Increased cell enlargement through proton extrusion |

Pharmacological Applications

The pharmacological potential of this compound is being explored for its role in cancer treatment. Research indicates that derivatives of fusicoccin can inhibit signaling pathways associated with cancer cell proliferation . The ability of fusicoccin to modulate 14-3-3 protein interactions positions it as a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Case Study: Fusicoccin as an Anticancer Agent

A study demonstrated that fusicoccin could inhibit the proliferation of certain cancer cell lines by stabilizing the interaction between 14-3-3 proteins and their client proteins involved in cell cycle regulation. This suggests a novel approach for targeted cancer therapies utilizing fusicoccin derivatives .

Biotechnological Applications

The biosynthesis of this compound has been successfully engineered in Saccharomyces cerevisiae, enhancing its production through genetic modifications . This biotechnological application allows for sustainable production methods for this compound and its derivatives.

Table 2: Production Strategies for this compound

| Organism | Production Method | Yield Improvement |

|---|---|---|

| Escherichia coli | Expression of fusicocca-diene synthase (PaFS) | Low yield |

| Saccharomyces cerevisiae | Genetic modifications (deletion of specific genes) | Higher yield |

Future Prospects

The ongoing research into this compound highlights its potential as a versatile compound in both agricultural and medical fields. Future studies are likely to focus on:

- Optimization of production methods : Enhancing yields through synthetic biology techniques.

- Exploration of derivatives : Investigating modified forms of fusicoccin for improved efficacy and reduced toxicity.

- Clinical applications : Further studies on the therapeutic potential of fusicoccin derivatives in treating various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.